DL-Acetylmethionine calcium salt is a compound derived from methionine, an essential amino acid. This compound is recognized for its potential therapeutic applications, particularly in the fields of nutrition and medicine. It is classified as a calcium salt of N-acetyl-DL-methionine, which combines both D- and L-forms of acetylmethionine. The molecular formula for DL-acetylmethionine calcium salt is , with a molecular weight of approximately 370.63 g/mol .
The synthesis of DL-acetylmethionine calcium salt typically involves several steps:
A notable synthesis method reported involves using glycolylurea and hydrogen sulfide to generate 5-(beta-methylthioethyl)-2,4-imidazolidinedione, followed by reactions with sodium hydroxide and sodium hyposulfite to yield methionine, which is then converted into DL-acetylmethionine calcium salt through enzymatic action . This method boasts high purity levels (up to 98.9%) and a high synthesis rate (97.4%) .
DL-Acetylmethionine calcium salt has a complex structure that includes a central calcium ion coordinated to two acetylmethionine molecules. The structural representation can be described using the following molecular formula:
CC(=O)N[C@H](C(=O)O)C(SCC)C(=O)O
.The compound exhibits specific stereochemistry with defined centers that influence its biological activity. The absolute configuration at the chiral center contributes to its pharmacological properties.
DL-acetylmethionine calcium salt can undergo various chemical reactions typical of amino acids and their derivatives:
The stability of DL-acetylmethionine calcium salt in various pH environments influences its reactivity. The compound is generally stable under neutral conditions but may degrade under extreme acidic or basic conditions .
DL-acetylmethionine calcium salt acts primarily as a source of methionine in biological systems. Upon administration, it dissociates into acetylmethionine and calcium ions:
Research indicates that methionine plays a critical role in methylation processes essential for DNA synthesis and repair, influencing gene expression and cellular function .
DL-acetylmethionine calcium salt has several scientific uses:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8